molecular formula C23H28N2O5 B2568461 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921526-11-6

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2568461
CAS No.: 921526-11-6
M. Wt: 412.486
InChI Key: FOQGRWKONRBKER-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.486. The purity is usually 95%.
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Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound belonging to the class of benzoxazepines. This compound exhibits a unique chemical structure that is of significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.4528 g/mol.

Chemical Structure

The structure features a benzoxazepine core with various substituents that contribute to its biological activity. The presence of a methoxyphenoxy group and an acetamide moiety enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways:

1. Enzyme Inhibition:
The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting lipid biosynthesis and cellular signaling.

2. Receptor Binding:
It can bind to various receptors, influencing neurotransmitter release and receptor activation which may have implications in neuropharmacology.

3. Gene Expression Modulation:
The compound might interact with DNA or RNA, affecting gene expression and cellular responses.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound using various assays:

Biological Activity IC50 Value Assay Type Source
Squalene Synthase Inhibition90 nMIn vitro enzymatic assayHepatic microsomes
Cholesterol Biosynthesis Inhibition32 mg/kgIn vivo animal modelRat model
Cytotoxicity against Cancer CellsVariesMTT assay on various cell linesVarious studies

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-Cancer Activity:
    In vitro studies demonstrated that this compound exhibited cytotoxic effects against multiple cancer cell lines, including U-87 MG (glioblastoma) and A549 (lung cancer). The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Anti-Cholesterol Effects:
    In vivo studies on rats indicated that the compound effectively reduced cholesterol levels by inhibiting squalene synthase activity, showcasing its potential as a therapeutic agent for hyperlipidemia.
  • Neuroprotective Properties:
    Preliminary research suggests that the compound may possess neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-5-11-25-19-10-9-16(12-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h6-10,12-13H,5,11,14-15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQGRWKONRBKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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